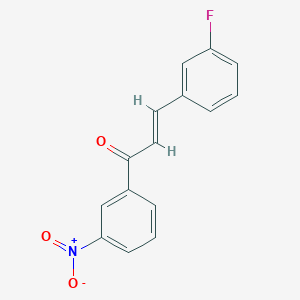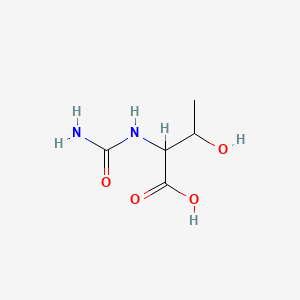
3-Hydroxy-2-ureido-butyric acid
Vue d'ensemble
Description
3-Hydroxy-2-ureido-butyric acid, also known as L-Threonine, N-(aminocarbonyl)-, is a chemical compound with the molecular formula C5H10N2O4 . It has a molecular weight of 162.14400 .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 162.06400 .Physical And Chemical Properties Analysis
The boiling point of this compound is 382.5ºC at 760mmHg . The flash point is 185.1ºC . The compound’s vapour pressure is 2E-07mmHg at 25°C . Unfortunately, the density and melting point are not available .Applications De Recherche Scientifique
Biotechnological Applications
Lactic acid, including its derivatives like 3-Hydroxy-2-ureido-butyric acid, plays a crucial role in biotechnological applications, particularly in the production of biodegradable polymers. Biotechnological routes enable the synthesis of valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester from biomass-derived lactic acid. These processes offer a "greener" alternative to chemical routes, highlighting the potential for lactic acid and its derivatives in sustainable chemistry and material science (Gao, Ma, & Xu, 2011).
Cosmetic and Therapeutic Applications
Hydroxy acids, a class to which this compound belongs, are extensively used in cosmetics and therapeutics for their beneficial effects on the skin. These compounds, including α-hydroxy acids and β-hydroxy acids, are key ingredients in products aimed at treating photoaging, acne, and other skin conditions. Their mechanisms of action, however, particularly in relation to long-term exposure and phototoxicity, require further investigation to optimize their safety and efficacy (Kornhauser, Coelho, & Hearing, 2010).
Neuropharmacology and Gut-Brain Axis
Butyric acid, a short-chain fatty acid structurally related to this compound, has significant implications in neuropharmacology and the microbiota-gut-brain axis. It serves as an energy source, modulates immune functions, and has potential therapeutic applications in neurological disorders. Butyrate's roles in brain function and behavior, mediated through specific receptors and its function as an HDAC inhibitor, underline the complex interplay between microbial metabolites and host physiology (Stilling et al., 2016).
Gastroenterological Research
Butyric acid, closely related to this compound, is extensively studied for its applications in gastroenterology. It is the primary energy source for colonocytes and has shown potential in treating inflammatory bowel diseases and irritable bowel syndrome. Oral formulations of butyric acid are being developed to leverage its therapeutic benefits in intestinal pathologies, highlighting its importance in maintaining intestinal health and treating related disorders (Vergara & González Sánchez, 2017).
Propriétés
IUPAC Name |
2-(carbamoylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNXAWFLEXAACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




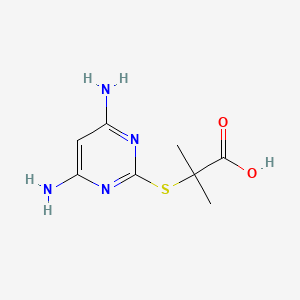
![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)
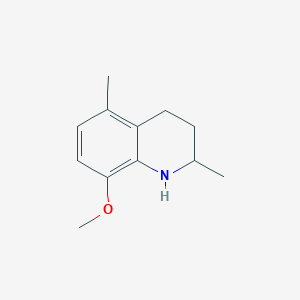
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)

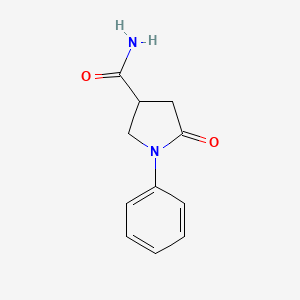

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)


